![molecular formula C20H24N2 B1480194 2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098076-80-1](/img/structure/B1480194.png)
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C20H24N2 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
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Biological Activity
2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a pyrrolidine ring fused with a phenyl group and a benzyl substituent, contributing to its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of octahydropyrrolo compounds can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators such as p53 and cyclins .
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Octahydropyrrole Derivative | Breast Cancer | Induction of apoptosis, caspase activation | |
Octahydropyrrole Derivative | Lung Cancer | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Another area of interest is the neuroprotective effects exhibited by this class of compounds. Studies have shown that octahydropyrroles can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism involves the reduction of reactive oxygen species (ROS) and the enhancement of antioxidant enzyme activities, which are crucial in preventing neurodegenerative diseases .
Table 2: Neuroprotective Activity
Case Studies
A notable case study involved the synthesis and biological evaluation of this compound derivatives. The study highlighted that specific substitutions on the benzyl group significantly influenced the cytotoxicity against various cancer cell lines. The results suggested that optimal structural modifications could enhance therapeutic efficacy while minimizing toxicity .
The proposed mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant defenses.
- Cell Cycle Regulation : Modulation of key proteins involved in cell cycle progression.
Properties
IUPAC Name |
5-benzyl-2-methyl-4-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-21-13-18-14-22(12-16-8-4-2-5-9-16)20(19(18)15-21)17-10-6-3-7-11-17/h2-11,18-20H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMADQGVNEBTSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(C(C2C1)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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